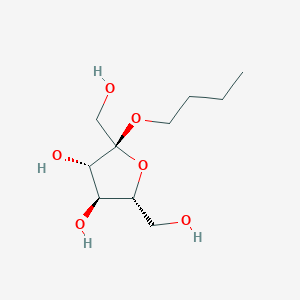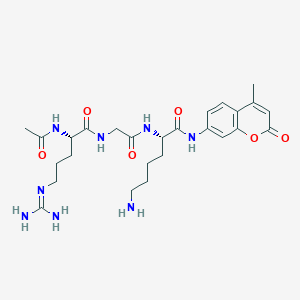
Ac-Arg-Gly-Lys-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Gly-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The process involves rigorous quality control to ensure the consistency and reliability of the product .
化学反応の分析
Types of Reactions
Ac-Arg-Gly-Lys-AMC primarily undergoes hydrolysis, a reaction where water breaks the peptide bond, releasing AMC. This reaction is catalyzed by proteases, making it a valuable tool for studying enzyme activity .
Common Reagents and Conditions
Reagents: Proteases such as trypsin or histone deacetylases (HDACs).
Conditions: The reaction typically occurs in buffered aqueous solutions at physiological pH and temperature.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which is fluorescent under ultraviolet light .
科学的研究の応用
Ac-Arg-Gly-Lys-AMC has a wide range of applications in scientific research:
Chemistry: Used as a substrate in fluorogenic assays to study enzyme kinetics and inhibition.
Biology: Employed in the investigation of protease activity in various biological samples.
Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.
Industry: Applied in the quality control of enzyme preparations and in the development of diagnostic assays
作用機序
The mechanism of action of Ac-Arg-Gly-Lys-AMC involves its hydrolysis by proteases. The peptide bond between lysine and AMC is cleaved, releasing AMC, which emits fluorescence. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the catalytic hydrolysis of the peptide bond .
類似化合物との比較
Similar Compounds
Ac-Gly-Gly-Lys-AMC: Another fluorogenic substrate used for similar purposes.
Ac-Leu-Gly-Lys-AMC: Used in assays for different proteases.
Ac-Gly-Ala-Lys-AMC: Employed in specific enzyme activity studies
Uniqueness
Ac-Arg-Gly-Lys-AMC is unique due to its specific sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in fluorogenic assays make it a valuable tool in both research and industrial applications .
特性
分子式 |
C26H38N8O6 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C26H38N8O6/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30)/t19-,20-/m0/s1 |
InChIキー |
XJIGHDDAHNVJTC-PMACEKPBSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


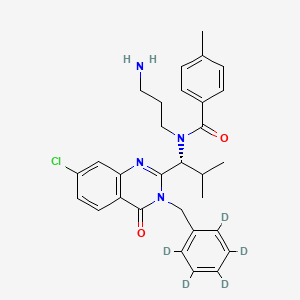

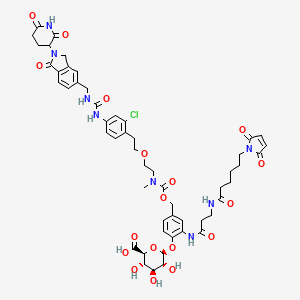
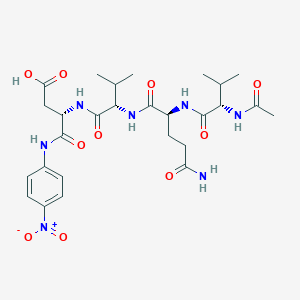

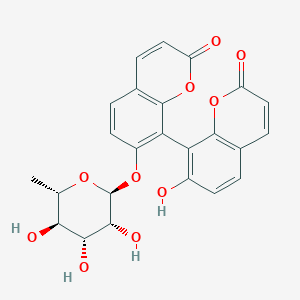
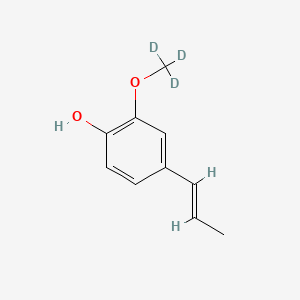
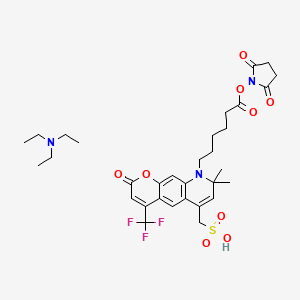
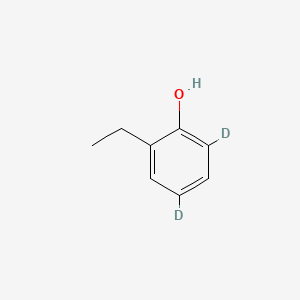
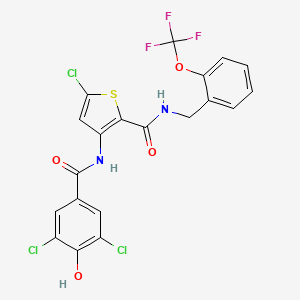
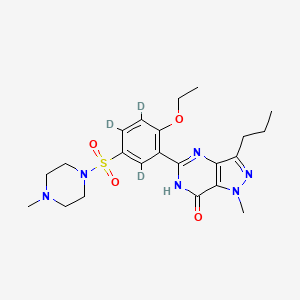
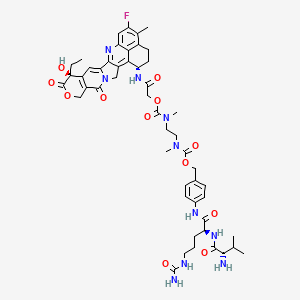
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
